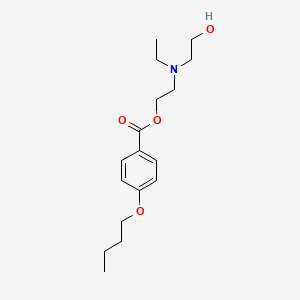
Benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid core with a butoxy group at the 4-position and an ester linkage to a 2-(ethyl(2-hydroxyethyl)amino)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester typically involves the esterification of 4-butoxybenzoic acid with 2-(ethyl(2-hydroxyethyl)amino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The butoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
- Benzoic acid, 2-amino-, ethyl ester
- Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester
Uniqueness
Benzoic acid, 4-butoxy-, 2-(ethyl(2-hydroxyethyl)amino)ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group at the 4-position and the 2-(ethyl(2-hydroxyethyl)amino)ethyl ester linkage differentiates it from other benzoic acid derivatives, potentially leading to unique applications and activities.
Properties
CAS No. |
78329-84-7 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]ethyl 4-butoxybenzoate |
InChI |
InChI=1S/C17H27NO4/c1-3-5-13-21-16-8-6-15(7-9-16)17(20)22-14-11-18(4-2)10-12-19/h6-9,19H,3-5,10-14H2,1-2H3 |
InChI Key |
KAUMHPBUKFASKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
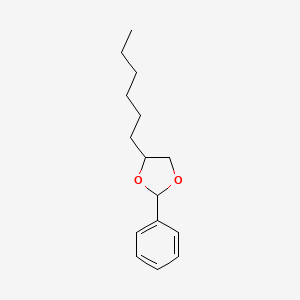
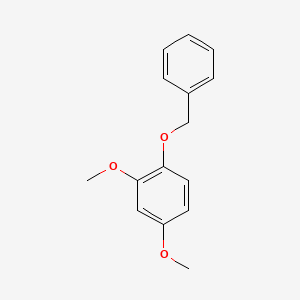
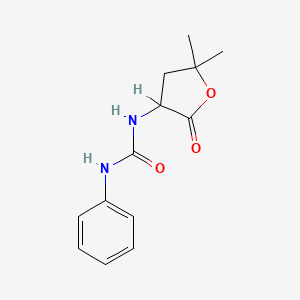

![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
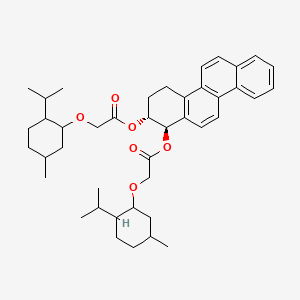
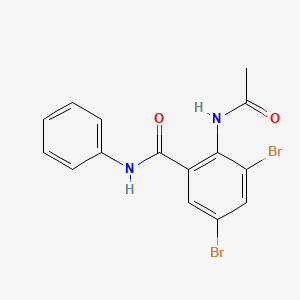

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
